3,3'-(Hydrazine-1,1-diyl)dipropanoic acid
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Overview
Description
3,3’-(Hydrazine-1,1-diyl)dipropanoic acid is a chemical compound characterized by the presence of a hydrazine group linked to two propanoic acid moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-(Hydrazine-1,1-diyl)dipropanoic acid typically involves the reaction of hydrazine with a suitable precursor that contains propanoic acid groups. One common method is the reaction of hydrazine hydrate with 3-bromopropanoic acid under controlled conditions. The reaction is usually carried out in an aqueous medium at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of 3,3’-(Hydrazine-1,1-diyl)dipropanoic acid may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions, such as temperature, pressure, and concentration of reactants, to ensure high yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
3,3’-(Hydrazine-1,1-diyl)dipropanoic acid can undergo various types of chemical reactions, including:
Oxidation: The hydrazine group can be oxidized to form corresponding azo compounds.
Reduction: The compound can be reduced to form hydrazine derivatives.
Substitution: The propanoic acid groups can participate in substitution reactions with suitable nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as amines or alcohols can react with the propanoic acid groups under acidic or basic conditions.
Major Products Formed
Oxidation: Azo compounds.
Reduction: Hydrazine derivatives.
Substitution: Substituted propanoic acid derivatives.
Scientific Research Applications
3,3’-(Hydrazine-1,1-diyl)dipropanoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential role in biochemical pathways involving hydrazine derivatives.
Medicine: Explored for its potential therapeutic properties, particularly in the development of drugs targeting specific biochemical pathways.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which 3,3’-(Hydrazine-1,1-diyl)dipropanoic acid exerts its effects involves interactions with molecular targets such as enzymes or receptors. The hydrazine group can form covalent bonds with nucleophilic sites on proteins, leading to modulation of their activity. Additionally, the compound may participate in redox reactions, influencing cellular oxidative states and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
3,3’-(2,5-Pyrazinediyl)dipropanoic acid: Similar structure but contains a pyrazine ring instead of a hydrazine group.
3,3’-(1H-Benzimidazole-1,2-diyl)dipropanoic acid: Contains a benzimidazole ring, offering different chemical properties and reactivity.
Uniqueness
3,3’-(Hydrazine-1,1-diyl)dipropanoic acid is unique due to the presence of the hydrazine group, which imparts distinct chemical reactivity and potential biological activity. This differentiates it from other similar compounds that may have different functional groups or ring structures.
Properties
CAS No. |
54685-82-4 |
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Molecular Formula |
C6H12N2O4 |
Molecular Weight |
176.17 g/mol |
IUPAC Name |
3-[amino(2-carboxyethyl)amino]propanoic acid |
InChI |
InChI=1S/C6H12N2O4/c7-8(3-1-5(9)10)4-2-6(11)12/h1-4,7H2,(H,9,10)(H,11,12) |
InChI Key |
GWVWCTPNCKESFB-UHFFFAOYSA-N |
Canonical SMILES |
C(CN(CCC(=O)O)N)C(=O)O |
Origin of Product |
United States |
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